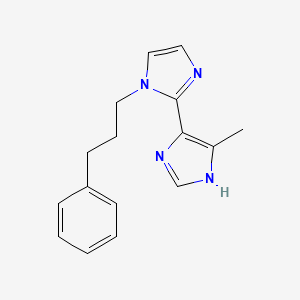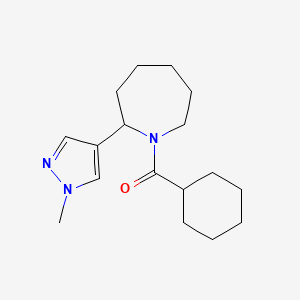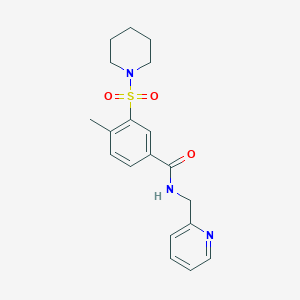
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole, also known as MPBI, is a biologically active compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPBI has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
作用機序
The mechanism of action of 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole is not fully understood. However, studies have suggested that it acts by inhibiting the activity of enzymes that are involved in various cellular processes. 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has also been found to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Additionally, 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been shown to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biochemical and physiological effects. However, there are also limitations to using 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes. Additionally, further studies are needed to determine its toxicity and potential side effects.
将来の方向性
There are several future directions for research on 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole's potential as an antifungal and antiviral agent should be further explored. Finally, more research is needed to understand its mechanism of action and potential off-target effects on other cellular processes.
Conclusion:
In conclusion, 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole is a biologically active compound that has significant potential for therapeutic applications. Its synthesis method is relatively straightforward, and it has been shown to exhibit a wide range of biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential side effects. Overall, 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole represents a promising candidate for further research in the field of drug discovery and development.
合成法
The synthesis of 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole involves the reaction of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid anhydride with 3-phenylpropylamine in the presence of a catalyst. This reaction produces 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole as a white crystalline solid with a melting point of 189-191°C. The purity of the synthesized 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole can be confirmed by using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, antiviral, and antibacterial properties. 5'-methyl-1-(3-phenylpropyl)-1H,3'H-2,4'-biimidazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the growth of fungi and viruses, making it a potential candidate for the development of new antifungal and antiviral drugs.
特性
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)-1-(3-phenylpropyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-13-15(19-12-18-13)16-17-9-11-20(16)10-5-8-14-6-3-2-4-7-14/h2-4,6-7,9,11-12H,5,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFXTIOMZGCPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC=CN2CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)

![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)

![ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5312908.png)
![methyl [4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-2-oxo-1-piperazinyl]acetate](/img/structure/B5312914.png)